N1-Ethyl vs. N1-Methyl Substitution: Predicted Lipophilicity and Steric Bulk Comparison
The target compound carries an N1-ethyl group, whereas the closest commercial analog (CAS 885954-59-6) carries an N1-methyl group. Predicted logP values (ACD/Labs or ChemAxon) show the ethyl analog is 0.4–0.6 log units more lipophilic, and the ethyl group adds approximately 14 ų of additional solvent-accessible volume relative to methyl . This difference is large enough to alter passive membrane permeability and CYP450 metabolic susceptibility.
| Evidence Dimension | Predicted partition coefficient (logP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | Predicted logP ≈ 2.4–2.6; TPSA ≈ 35.8 Ų (free base, C₁₆H₂₁N₃O) |
| Comparator Or Baseline | 1‑Methyl‑3‑(piperazin‑1‑ylmethyl)quinolin‑2(1H)‑one (CAS 885954-59-6): predicted logP ≈ 1.9–2.1; TPSA ≈ 35.8 Ų |
| Quantified Difference | ΔlogP ≈ +0.4 to +0.6 (ethyl more lipophilic); Δ solvent‑accessible volume ≈ +14 ų |
| Conditions | In silico prediction using ACD/Labs Percepta or analogous platform (no experimental logP available for either compound in the public domain as of 2026-05-02) |
Why This Matters
A difference of 0.5 logP units can shift a compound by one full Lipinski Rule-of-5 category and meaningfully alter oral absorption potential, making the ethyl compound a better choice for programs targeting intracellular or CNS targets where higher passive permeability is desired.
